Nitro Position Regioisomer Effects on CA Inhibition
The position of the nitro substituent on the benzenesulfonamide core critically influences inhibitory activity against carbonic anhydrase (CA) isoforms. Class-level data from the ortho-nitro sulfonamide scaffold N-hydroxy-2-nitrobenzene-1-sulfonamide shows a Ki of 38,000 nM against CA isozymes [1]. While direct head-to-head data for the target compound against its 3-nitro and 4-nitro regioisomers is not available in published primary research, the ortho-nitro configuration is expected to differentially modulate the pKa of the sulfonamide NH and steric access to the zinc ion, providing a distinct starting point for SAR exploration compared to meta- or para-substituted analogs [2]. This regioisomeric differentiation is essential for procurement when the research objective is to systematically probe the effect of nitro position on target binding.
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki not experimentally determined for target compound |
| Comparator Or Baseline | N-hydroxy-2-nitrobenzene-1-sulfonamide (ortho-nitro analog): Ki = 38,000 nM; 3-nitro and 4-nitro regioisomers: data not available from direct comparison |
| Quantified Difference | Cannot be quantified due to absence of direct comparative data |
| Conditions | 4-nitrophenyl acetate hydrolysis assay; specific CA isozyme not specified in available fragment |
Why This Matters
For research groups conducting systematic SAR around nitrobenzenesulfonamide carbonic anhydrase inhibitors, the ortho-nitro configuration represents a distinct chemical space that cannot be accessed by purchasing the more common para-nitro isomers.
- [1] BindingDB. BDBM11380: N-hydroxy-2-nitrobenzene-1-sulfonamide. Ki: 3.80E+4 nM. Assay: 4-nitrophenyl acetate hydrolysis by CA isozymes. https://bindingdb.org/ View Source
- [2] Chemsrc. N-[2-(CYCLOPROPYLAMINO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE and N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide listings. https://cn.chemcd.com/ & https://www.smolecule.com/ View Source
